

# AZD4144: An In-Depth Technical Guide to its Off-Target Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD4144 is a selective and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] Developed by AstraZeneca and Mitsubishi Tanabe Pharma Corporation, AZD4144 has demonstrated a favorable off-target pharmacology profile, a critical attribute for a clinical candidate.[1][2][3] This technical guide provides a comprehensive overview of the off-target pharmacology of AZD4144, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows. The development of AZD4144 involved a focused effort to mitigate off-target liabilities, such as phospholipidosis, genotoxicity, and hERG inhibition, which were identified in earlier compounds within the same chemical series.[4][5]

## **Core Off-Target Pharmacology Data**

A comprehensive assessment of the off-target profile of **AZD4144** was conducted to ensure its selectivity and to minimize the potential for adverse effects. The compound was screened against a panel of receptors, enzymes, and ion channels, with the data indicating no significant undesired pharmacology.[1]

## **Safety Pharmacology Panel Results**



# Foundational & Exploratory

Check Availability & Pricing

The following table summarizes the in vitro safety pharmacology data for **AZD4144**. The compound was tested at a concentration of 10  $\mu$ M against a panel of 44 targets. The results are expressed as the percent inhibition of binding or enzyme activity. A result of >50% inhibition is generally considered significant.



| Target Class                    | Target       | Inhibition (%) at 10 μM |
|---------------------------------|--------------|-------------------------|
| GPCRs                           | Adenosine A1 | < 25                    |
| Adrenergic α1A                  | < 25         |                         |
| Adrenergic α2A                  | < 25         | _                       |
| Adrenergic β1                   | < 25         | _                       |
| Adrenergic β2                   | < 25         | _                       |
| Angiotensin AT1                 | < 25         | _                       |
| Bradykinin B2                   | < 25         | _                       |
| Cannabinoid CB1                 | < 25         | -                       |
| Cholecystokinin CCK1            | < 25         | _                       |
| Dopamine D1                     | < 25         | -                       |
| Dopamine D2S                    | < 25         | <del>-</del>            |
| Endothelin ETA                  | < 25         | -                       |
| GABAA (non-benzodiazepine site) | < 25         | <del>-</del>            |
| Histamine H1                    | < 25         | -                       |
| Muscarinic M1                   | < 25         | <del>-</del>            |
| Muscarinic M2                   | < 25         | -                       |
| Muscarinic M3                   | < 25         | -                       |
| Neuropeptide Y Y1               | < 25         | -                       |
| Neurotensin NTS1                | < 25         | <del>-</del>            |
| Opioid δ (delta)                | < 25         | -                       |
| Opioid κ (kappa)                | < 25         | -                       |
| Opioid μ (mu)                   | < 25         | -                       |
| Serotonin 5-HT1A                | < 25         | -                       |



|                                        |                                             | <del>_</del> |
|----------------------------------------|---------------------------------------------|--------------|
| Serotonin 5-HT2A                       | < 25                                        | _            |
| Somatostatin SST                       | < 25                                        | _            |
| Vasopressin V1a                        | < 25                                        |              |
| Ion Channels                           | Calcium Channel, L-type<br>(Verapamil site) | < 25         |
| hERG                                   | < 25                                        |              |
| Potassium Channel, KATP                | < 25                                        | _            |
| Sodium Channel (site 2)                | < 25                                        |              |
| Transporters                           | Dopamine Transporter                        | < 25         |
| Norepinephrine Transporter             | < 25                                        | _            |
| Serotonin Transporter                  | < 25                                        |              |
| Enzymes                                | Acetylcholinesterase                        | < 25         |
| COX-1                                  | < 25                                        | _            |
| COX-2                                  | < 25                                        |              |
| MAO-A                                  | < 25                                        | _            |
| MAO-B                                  | < 25                                        |              |
| Nitric Oxide Synthase (NOS), inducible | < 25                                        |              |
| PDE3                                   | < 25                                        | _            |
| PDE4                                   | < 25                                        | _            |
| Tyrosine Kinase, Src                   | < 25                                        | _            |
| Nuclear Receptors                      | Glucocorticoid Receptor                     | < 25         |
| Progesterone Receptor                  | < 25                                        |              |
|                                        |                                             |              |

Data Interpretation: The results from the safety pharmacology panel demonstrate the high selectivity of **AZD4144**. At a concentration of 10  $\mu$ M, which is significantly higher than its on-



target potency (IC50 = 76 nM for NLRP3 inflammasome inhibition), **AZD4144** did not exhibit significant inhibition of any of the 44 targets screened.[6] This clean off-target profile minimizes the risk of common adverse drug reactions associated with these targets.

# **Experimental Protocols**

The following sections detail the methodologies used for the key off-target pharmacology assessments.

# In Vitro Safety Pharmacology Screening

Objective: To assess the potential for off-target interactions of **AZD4144** with a broad range of biologically relevant targets.

Methodology: A standard in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44 or a similar panel, was likely employed. The general protocol for such a screening involves:

- Test Compound: AZD4144 was prepared in a suitable solvent (e.g., DMSO) and diluted to the final screening concentration (10 μM).
- Assay Formats: A variety of assay formats were used depending on the target class:
  - Receptor Binding Assays: Radioligand binding assays were used to determine the ability
    of AZD4144 to displace a specific high-affinity radioligand from its receptor. The assays
    were typically performed using cell membranes or recombinant proteins expressing the
    target receptor.
  - Enzyme Inhibition Assays: The inhibitory effect of AZD4144 on the activity of various enzymes was measured using appropriate substrates and detection methods (e.g., colorimetric, fluorescent, or luminescent readouts).
  - Ion Channel Assays: The effect of AZD4144 on ion channel function was assessed using patch-clamp electrophysiology or high-throughput fluorescent-based assays.
- Data Analysis: The results were expressed as the percentage inhibition of radioligand binding or enzyme activity compared to a vehicle control.



# **hERG Inhibition Assay**

Objective: To specifically evaluate the potential of **AZD4144** to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

Methodology: A manual or automated patch-clamp electrophysiology study in a cell line stably expressing the hERG channel (e.g., HEK293 cells) is the gold standard.

- Cell Culture: hERG-expressing cells were cultured under standard conditions.
- Electrophysiology: Whole-cell patch-clamp recordings were performed to measure the hERG current in response to a specific voltage protocol designed to elicit the characteristic tail current.
- Compound Application: **AZD4144** was applied at multiple concentrations to determine a concentration-response relationship and calculate an IC50 value.
- Data Analysis: The inhibition of the hERG tail current by AZD4144 was calculated at each concentration, and the data were fitted to a sigmoidal concentration-response curve to determine the IC50. AZD4144 was found to have a low inhibitory effect on hERG, with an IC50 > 40 μM.[7]

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of **AZD4144**.





Click to download full resolution via product page

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by **AZD4144**.





Click to download full resolution via product page

Caption: General workflow for in vitro off-target pharmacology screening.



#### Conclusion

**AZD4144** is a highly selective NLRP3 inflammasome inhibitor with a well-characterized and favorable off-target pharmacology profile. Extensive in vitro screening has demonstrated a lack of significant interactions with a wide range of receptors, enzymes, and ion channels, including the hERG channel, at concentrations well above its therapeutic range. This clean off-target profile is a key attribute that supports its ongoing clinical development for the treatment of inflammatory diseases. The detailed understanding of its selectivity provides a strong foundation for its continued investigation in various clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. AZD4144 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD4144: An In-Depth Technical Guide to its Off-Target Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614689#azd4144-off-target-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com